3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid
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Overview
Description
3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a methoxybenzylidene group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions. One common method is the Knoevenagel condensation, where 4-methoxybenzaldehyde reacts with a pyrrolidine derivative in the presence of a base such as potassium carbonate . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent and ultrasound irradiation, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of alcohol derivatives of the pyrrolidine ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific optical and electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The methoxybenzylidene group can interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can bind to receptors, modulating their activity and affecting cellular pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzylidene)-isothiochroman-4-one: This compound has a similar methoxybenzylidene group but features an isothiochroman ring instead of a pyrrolidine ring.
Thiazolidine Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
3-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
76628-84-7 |
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Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
3-[(4E)-4-[(4-methoxyphenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H15NO5/c1-21-12-4-2-10(3-5-12)8-11-9-16(7-6-13(17)18)15(20)14(11)19/h2-5,8H,6-7,9H2,1H3,(H,17,18)/b11-8+ |
InChI Key |
FFZFOPJYTBRNAG-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CN(C(=O)C2=O)CCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CN(C(=O)C2=O)CCC(=O)O |
Origin of Product |
United States |
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